molecular formula C12H23NO3 B8491189 tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

Cat. No.: B8491189
M. Wt: 229.32 g/mol
InChI Key: CBZNOKAFOMSSLW-KXUCPTDWSA-N
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Description

tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1S,3R,4R)-3-hydroxy-4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction and conditions used .

Scientific Research Applications

tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxy group and a carbamate group.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m1/s1

InChI Key

CBZNOKAFOMSSLW-KXUCPTDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C[C@H]1O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CCC(CC1O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of tert-butyl 4-methylcyclohex-3-enylcarbamate (1.5844 g, 7.50 mmol) in THF (94 mL) at 0° C. was added 1M borane THF complex (33.7 mL, 33.7 mmol). The solution was stirred at 0° C. for 1 h and then at room temperature for 2 h. The reaction was quenched very slowly with water (40.5 mL, 2249 mmol), diluted with ethanol (39.8 mL, 682 mmol) and basified with aqueous sodium hydroxide solution (5 N, 37.5 mL, 187 mmol). To the stirring biphasic mixture was slowly added hydrogen peroxide (38.3 mL, 375 mmol) and the resulting mixture was heated to 45° C. for 20 h. The crude reaction was quenched with saturated aqueous sodium sulfite solution (70 mL) and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes). The product fractions were combined and concentrated to afford a mixture of four isomers of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate (trans relationship between 3-hydroxy and 4-methyl moieties) (0.9608 g, 4.19 mmol, 55.9% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60-6.85 (m, 1H), 4.29-4.58 (m, 1H), 3.35-3.80 (m, 1H), 2.81-3.28 (m, 1H), 1.20-1.96 (m, 14H), 0.79-1.14 (m, 5H; MS (ESI) m/z 230.5 [M+1]+.
Quantity
1.5844 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
reactant
Reaction Step Four
Quantity
38.3 mL
Type
reactant
Reaction Step Five

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